molecular formula C19H14O B14323616 6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene CAS No. 109715-85-7

6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene

Cat. No.: B14323616
CAS No.: 109715-85-7
M. Wt: 258.3 g/mol
InChI Key: AUAPUCXHRGPLAJ-UHFFFAOYSA-N
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Description

6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene is an organic compound with the molecular formula C19H14O. It is a derivative of tetrapheno[5,6-b]oxirene, characterized by the presence of a methyl group at the 6th position. This compound is notable for its complex structure, which includes multiple aromatic rings and an oxirane (epoxide) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetraphenylcyclopentadienone derivative with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions on the aromatic rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens or nitro groups, onto the aromatic rings.

Scientific Research Applications

6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.

    Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins or nucleic acids. This reactivity underlies its potential biological activity, as it can modify biomolecules and alter their function. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular processes.

Comparison with Similar Compounds

6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene can be compared with other similar compounds, such as:

    Tetrapheno[5,6-b]oxirene: The parent compound without the methyl group. The presence of the methyl group in this compound can influence its reactivity and physical properties.

    1a,11b-Dihydrobenz[a]anthracene: A structurally related compound with similar aromatic ring systems but lacking the oxirane group.

    5,6-Epoxy-5,6-dihydrobenz[a]anthracene: Another related compound with an oxirane ring, but differing in the arrangement of the aromatic rings.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxirane ring, which confer distinct chemical and physical properties.

Properties

CAS No.

109715-85-7

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

12-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene

InChI

InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-19(16)20-18/h2-10,18-19H,1H3

InChI Key

AUAPUCXHRGPLAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C4C(C2=CC5=CC=CC=C15)O4

Origin of Product

United States

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